molecular formula C7H12FNO2 B13516773 Methyl 3-fluoropiperidine-3-carboxylate

Methyl 3-fluoropiperidine-3-carboxylate

Cat. No.: B13516773
M. Wt: 161.17 g/mol
InChI Key: URBSNRDPYHIZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoropiperidine-3-carboxylate is an organic compound with the molecular formula C7H12FNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine atom and a carboxylate ester group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-fluoropiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the fluorination of piperidine derivatives. For instance, starting with piperidine-3-carboxylate, selective fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the fluorination step. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 3-fluoropiperidine-3-carboxylic acid.

    Reduction: Formation of 3-fluoropiperidine-3-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoropiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. Its fluorine atom can influence the reactivity and stability of the resulting compounds.

    Biology: Investigated for its potential as a pharmacophore in drug design. The fluorine atom can enhance the metabolic stability and bioavailability of pharmaceutical agents.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity profile.

Mechanism of Action

The mechanism by which methyl 3-fluoropiperidine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

    Methyl piperidine-3-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological properties.

    3-Fluoropiperidine: Does not have the ester group, affecting its solubility and reactivity.

    Methyl 4-fluoropiperidine-4-carboxylate: Fluorine and ester groups are positioned differently, leading to variations in chemical behavior.

Uniqueness: Methyl 3-fluoropiperidine-3-carboxylate is unique due to the specific positioning of the fluorine atom and ester group on the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 3-fluoropiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)3-2-4-9-5-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBSNRDPYHIZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCNC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.